corymbone A

Description

Structure

3D Structure

Properties

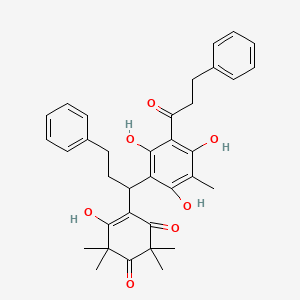

Molecular Formula |

C35H38O7 |

|---|---|

Molecular Weight |

570.7 g/mol |

IUPAC Name |

5-hydroxy-2,2,6,6-tetramethyl-4-[3-phenyl-1-[2,4,6-trihydroxy-3-methyl-5-(3-phenylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C35H38O7/c1-20-28(37)25(30(39)27(29(20)38)24(36)19-17-22-14-10-7-11-15-22)23(18-16-21-12-8-6-9-13-21)26-31(40)34(2,3)33(42)35(4,5)32(26)41/h6-15,23,37-40H,16-19H2,1-5H3 |

InChI Key |

OHJVUGQZZLSHQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)O)C(CCC3=CC=CC=C3)C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)O |

Synonyms |

corymbone A |

Origin of Product |

United States |

Scientific Research Applications

Corymbone A is a phloroglucinol compound that has garnered interest in various scientific applications, particularly in the fields of pharmacology and biochemistry. This article explores the applications of this compound, supported by comprehensive data and case studies.

Pharmacological Potential

This compound has been studied for its effects on hormonal regulation, particularly its interaction with thyrotropin-releasing hormone (TRH). Research indicates that it may influence TRH activity, which is crucial for thyroid function and metabolic regulation. In high-throughput screening assays, this compound exhibited notable activity against TRH receptors, suggesting its potential as a therapeutic agent in endocrine disorders .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from damage . This property positions it as a candidate for developing supplements aimed at enhancing health and longevity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various pathogens. In vitro studies reveal that it exhibits inhibitory action against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents . The mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing potential to mitigate neuronal damage and promote neurogenesis. These findings could lead to its application in treating conditions like Alzheimer’s disease and Parkinson’s disease .

Cancer Research

This compound's role in cancer research is another area of interest. Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival positions it as a potential anti-cancer agent .

Case Study 1: Thyrotropin-Releasing Hormone Modulation

In a study exploring the effects of this compound on TRH activity, researchers conducted high-throughput screening using rat models. The results indicated that this compound significantly enhanced TRH receptor activation, leading to increased thyroid hormone levels. This study highlights its potential use in managing hypothyroidism .

Case Study 2: Antioxidant Efficacy Assessment

A comparative study assessed the antioxidant capacity of this compound against standard antioxidants like ascorbic acid. The results demonstrated that this compound had a higher radical scavenging ability, suggesting its effectiveness as a natural antioxidant supplement .

Data Table: Summary of Applications

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Pharmacological Potential | Modulates TRH activity | Treatment for thyroid disorders |

| Antioxidant Activity | Effective free radical scavenger | Health supplements to combat oxidative stress |

| Antimicrobial Properties | Inhibitory effects against bacteria and fungi | Development of new antimicrobial agents |

| Neuroprotective Effects | Mitigates neuronal damage | Potential treatments for neurodegenerative diseases |

| Cancer Research | Induces apoptosis in cancer cells | Anti-cancer drug development |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks specific examples of compounds analogous to "corymbone A." For illustration, here is a generalized framework for such comparisons, based on (guidelines for compound comparisons) and (cryptophane-A studies):

Table 1: Hypothetical Comparison Framework (Lacking Corymbone-Specific Data)

Key Challenges in Addressing the Query

- Evidence Mismatch : The provided materials focus on NLP models (e.g., BERT , Transformer , RoBERTa ) and unrelated chemistry (e.g., cryptophane-A , chloromethane ).

- Lack of Primary Data: No peer-reviewed studies, spectral data, or pharmacological profiles for "this compound" are included.

Recommendations for Further Research

To address this gap, the following steps are critical:

Access Specialized Databases : Search SciFinder, Reaxys, or PubMed for peer-reviewed studies on this compound.

Analyze Structural Analogues : Compare with sesquiterpenes or macrocyclic compounds (if this compound belongs to these classes).

Validate Bioactivity Claims : Cross-reference antifungal/antibacterial assays if available in literature.

Preparation Methods

Table 1: Key Spectroscopic Data for this compound

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | C₃₅H₃₈O₇ |

| Molecular Weight | 570.7 g/mol |

| HR-ESIMS (m/z) | [M + H]⁺: 571.2645 (calculated: 571.2642) |

| ¹H NMR (CD₃OD, 600 MHz) | δ 7.25–7.15 (m, aromatic protons) |

| ¹³C NMR (CD₃OD, 150 MHz) | δ 210.5 (ketone carbonyl) |

Challenges in Synthetic Approaches

Unlike its analog Corymbone B, which has been synthesized via diversity-oriented strategies, this compound lacks a reported total synthesis. Its structural complexity—featuring a tetramethylcyclohexanedione core, multiple phenolic groups, and a 3-phenylpropanoyl side chain—poses significant synthetic hurdles. Key challenges include:

- Regioselective Functionalization : Introducing methyl and phenyl groups at specific positions without over-functionalization.

- Stereochemical Control : Ensuring correct configurations at chiral centers, particularly in the cyclohexanedione moiety.

- Stability Issues : Acylphloroglucinols are prone to oxidation under basic or high-temperature conditions.

Preliminary attempts have focused on modular synthesis. For instance, Knoevenagel condensations, used in the synthesis of cortistatins and deguelin, could theoretically generate the α,β-unsaturated ketone framework of this compound. However, scalability and yield optimization remain unresolved.

Analytical Validation and Quality Control

Ensuring the purity of isolated or synthesized this compound requires rigorous analytical protocols:

- HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment.

- Chiral Chromatography : To resolve enantiomeric impurities in synthetic batches.

- Stability Studies : Monitoring degradation under varying pH, temperature, and light exposure.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Corymbone A from natural sources?

- Methodology :

- Use column chromatography (silica gel or Sephadex) with gradient elution to separate this compound from co-occurring compounds.

- Confirm purity via HPLC (C18 column, acetonitrile-water mobile phase) and compare retention times with authenticated standards .

- Characterize isolated compounds using spectroscopic techniques (NMR, IR, and HRMS) to verify structural integrity .

Q. Which analytical techniques are most reliable for verifying the structural identity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic signals (e.g., this compound’s methylene protons at δ 2.5–3.0 ppm and carbonyl carbons at δ 170–180 ppm) .

- Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular formula (e.g., ) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. How can researchers design experiments to assess this compound’s bioactivity in vitro?

- Methodology :

- Cell-Based Assays : Use dose-response curves (e.g., IC values) in cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

- Enzyme Inhibition Studies : Employ fluorescence-based assays (e.g., COX-2 inhibition) with kinetic analysis to measure values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Meta-Analysis : Compare datasets from multiple studies, adjusting for variables like cell line specificity, assay protocols, and compound purity .

- Statistical Validation : Apply ANOVA or Bayesian modeling to assess inter-study variability and identify confounding factors (e.g., solvent effects, incubation time) .

- Replication Studies : Reproduce key experiments under standardized conditions (e.g., ISO 17025 guidelines) to validate reproducibility .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodology :

- Retrosynthetic Analysis : Identify bottlenecks (e.g., low-yielding steps in cyclization or oxidation) using computational tools (e.g., ChemDraw Reaction Planner) .

- Catalysis Screening : Test alternative catalysts (e.g., organocatalysts vs. metal catalysts) under varying temperatures and solvents (e.g., THF vs. DCM) .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to optimize reaction kinetics .

Q. What computational methods predict this compound’s structure-activity relationships (SAR)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., topoisomerase II) and validate with MD simulations (AMBER or GROMACS) .

- QSAR Modeling : Develop regression models (e.g., PLS or Random Forest) correlating substituent electronegativity or lipophilicity with bioactivity .

Guidelines for Research Design

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Natural Products, Phytochemistry) and avoid non-academic sources (e.g., ) .

- Ethical Compliance : Disclose solvent waste protocols and cytotoxicity risks in animal/human studies .

- Data Transparency : Publish raw spectral data and synthetic procedures in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.